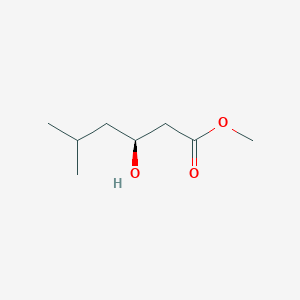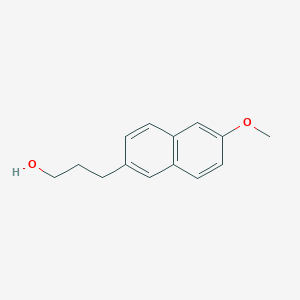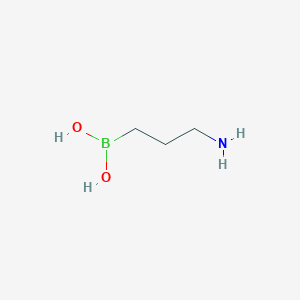
3-Aminopropylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopropylboronic acid is an organic compound that contains both an amino group and a boronic acid group. This compound is of significant interest in various fields of chemistry and biology due to its unique properties and reactivity. The presence of the boronic acid group allows it to form reversible covalent bonds with diols, making it useful in sensing and other applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopropylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with a boronic acid derivative. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Purification steps may include crystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions: 3-Aminopropylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
3-Aminopropylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to bind diols.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 3-aminopropylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing applications, where it can bind to sugars and other diol-containing molecules. The boronic acid group acts as a Lewis acid, facilitating the formation of these bonds. Additionally, the amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility.
類似化合物との比較
3-Aminophenylboronic acid: Similar in structure but with a phenyl group instead of a propyl group.
4-Aminobutylboronic acid: Similar but with a butyl group instead of a propyl group.
Uniqueness: 3-Aminopropylboronic acid is unique due to its specific combination of an amino group and a boronic acid group on a propyl chain. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications that require both functional groups.
特性
CAS番号 |
2932-98-1 |
|---|---|
分子式 |
C3H10BNO2 |
分子量 |
102.93 g/mol |
IUPAC名 |
3-aminopropylboronic acid |
InChI |
InChI=1S/C3H10BNO2/c5-3-1-2-4(6)7/h6-7H,1-3,5H2 |
InChIキー |
SGTIWMVFUHMOMB-UHFFFAOYSA-N |
正規SMILES |
B(CCCN)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
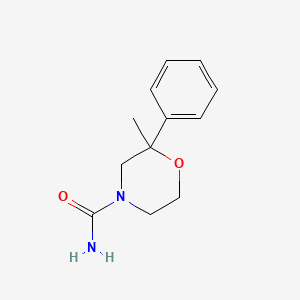
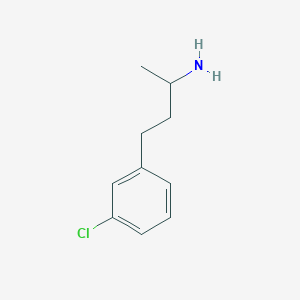
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
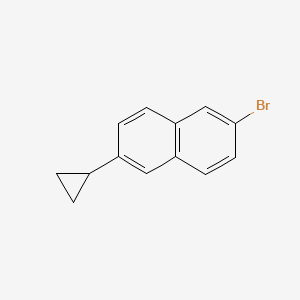


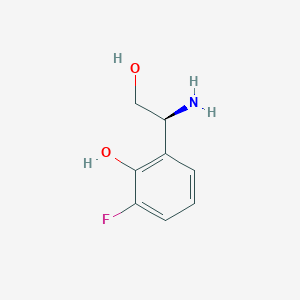


![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)
